molecular formula C3H5Br2NO B076969 2,3-Dibromopropionamide CAS No. 15102-42-8

2,3-Dibromopropionamide

Cat. No.: B076969
CAS No.: 15102-42-8
M. Wt: 230.89 g/mol
InChI Key: DZQCMQRQFZXQKN-UHFFFAOYSA-N
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Description

2,3-Dibromopropionamide is an organic compound with the molecular formula C₃H₅Br₂NO. It is a derivative of propionamide, where two bromine atoms are substituted at the 2nd and 3rd positions of the propionic acid chain. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Scientific Research Applications

2,3-Dibromopropionamide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: Employed in the development of drugs and therapeutic agents.

    Agrochemicals: Utilized in the synthesis of pesticides and herbicides.

    Dyestuffs: Used in the production of dyes and pigments

Safety and Hazards

2,3-Dibromopropionamide is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing the skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

2,3-Dibromopropionamide primarily targets nucleophilic sites within biological molecules. These sites are often found in proteins and nucleic acids, where the compound can form covalent bonds with nucleophilic atoms such as nitrogen and oxygen .

Mode of Action

The compound interacts with its targets through a mechanism known as alkylation. This involves the transfer of an alkyl group from the this compound to the nucleophilic site on the target molecule. This interaction can lead to the modification of the target molecule’s structure and function, potentially inhibiting its normal biological activity .

Biochemical Pathways

This compound affects several biochemical pathways, particularly those involving DNA and protein synthesis. By alkylating nucleophilic sites on DNA, the compound can cause mutations or strand breaks, leading to disruptions in DNA replication and transcription. Similarly, alkylation of proteins can inhibit enzyme activity and disrupt cellular signaling pathways .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is poorly soluble in water, which may limit its absorption. Once absorbed, it is distributed throughout the body, potentially accumulating in tissues with high nucleophilic content. Metabolism likely involves dehalogenation and conjugation reactions, facilitating its excretion via urine .

Result of Action

At the molecular level, the alkylation of DNA and proteins by this compound can lead to cell cycle arrest, apoptosis, or necrosis. These effects are due to the disruption of critical cellular processes such as DNA replication, transcription, and protein function. At the cellular level, this can result in reduced cell proliferation and increased cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, higher temperatures may increase the rate of alkylation reactions, while extreme pH levels can affect the compound’s stability. Additionally, the presence of other nucleophilic compounds can compete with biological targets, potentially reducing the compound’s efficacy .

: Springer : Agilent Technologies : Baidu Baike

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromopropionamide can be synthesized through the bromination of propionamide. The reaction typically involves the use of bromine (Br₂) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2nd and 3rd positions of the propionamide molecule .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromopropionamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Phosphonium Salts: Formed through substitution reactions with triphenylphosphine.

    Diaminopropionamide: Formed through reduction reactions.

    Alkenes: Formed through elimination reactions.

Comparison with Similar Compounds

Uniqueness: 2,3-Dibromopropionamide is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its halogenated counterparts. The bromine atoms make the compound more reactive in substitution and elimination reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2,3-dibromopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Br2NO/c4-1-2(5)3(6)7/h2H,1H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQCMQRQFZXQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864554
Record name 2,3-Dibromopropanamide
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Molecular Weight

230.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15102-42-8
Record name 2,3-Dibromopropionamide
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Record name 2,3-Dibromopropionamide
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Record name 15102-42-8
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Record name 2,3-Dibromopropanamide
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Record name 2,3-dibromopropionamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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